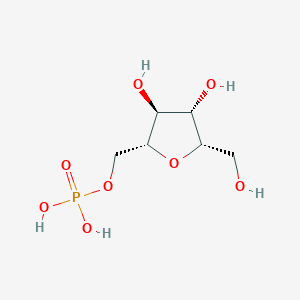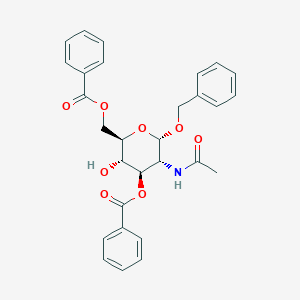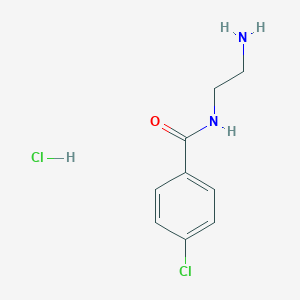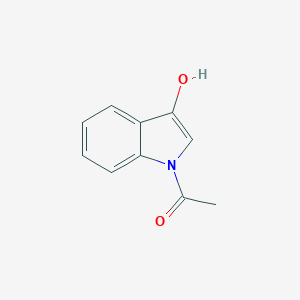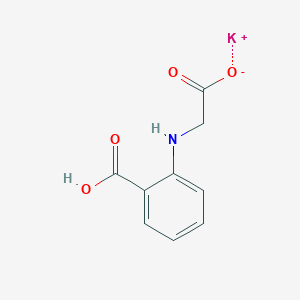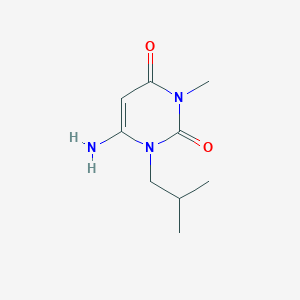
6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione" involves various chemical reactions and techniques. For example, the synthesis of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione was achieved using spectroscopic techniques and characterized via single-crystal X-ray diffraction and density functional theory (DFT) (Guo et al., 2022). Additionally, one-pot syntheses with 2-substituted 6-aminopyrimidin-4(3H)-ones have been explored to afford new substituted compounds in good yields (Harutyunyan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal and molecular structure of derivatives have been determined by single-crystal X-ray methods, which revealed their hydrogen-bonded dimers and detailed molecular geometry (Opozda et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving "6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione" derivatives are diverse. For example, the catalysis-free synthesis of derivatives in aqueous ethanol medium has been studied, showcasing the versatility of these compounds in multi-component reactions (Ibberson et al., 2023).
Physical Properties Analysis
The physical properties, including the crystal structure and fluorescence probes of derivatives, have been extensively studied. The analysis of their fluorescence properties suggests potential applications as biological probes (Prior et al., 2014).
Chemical Properties Analysis
The chemical properties of "6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione" and its derivatives have been explored through various studies. This includes the investigation of their anti-inflammatory activities and the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione derivatives (Dong, 2010).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A significant application of this compound is in the synthesis of novel derivatives that exhibit a wide range of biological activities. For instance, researchers have developed new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione, showcasing a method to introduce thietane rings into the pyrimidine backbone, which could have implications for designing compounds with specific pharmacological properties (Kataev et al., 2013).
Anti-inflammatory and Hypotensive Activities
Another area of research focuses on the bioactivity of derivatives of this compound. Studies have identified derivatives with significant anti-inflammatory and hypotensive effects. For example, derivatives synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione showed remarkable anti-inflammatory activity in in vivo models (C. Dong, 2010). Similarly, other derivatives exhibited pronounced and dose-dependent hypotensive effects, comparable to those of established reference drugs (Kataev et al., 2014).
Optical and Nonlinear Optical (NLO) Properties
The compound also serves as a precursor in the synthesis of novel pyrimidine-based bis-uracil derivatives, which were investigated for their optical and nonlinear optical properties. These compounds showed considerable NLO character, suggesting their potential in NLO device fabrication (Mohan et al., 2020).
Crystal Structure Analysis
The compound's derivatives have been studied for their crystal structures, providing insights into the molecular interactions and stability of these materials. Such analyses contribute to the understanding of the structural requirements for desired physical or biological properties (Torre et al., 2009).
Propriétés
IUPAC Name |
6-amino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4,6H,5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFXPSLZADQSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=O)N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290714 | |
| Record name | TCMDC-123470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
58481-39-3 | |
| Record name | 58481-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TCMDC-123470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





